Cas no 3589-22-8 (3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine is a dibenzazepine derivative with potential applications in pharmaceutical and chemical research. Its structure features a dichlorinated dibenzazepine core linked to a dimethylaminopropyl side chain, which may influence its binding affinity and pharmacological properties. This compound is of interest due to its structural similarity to tricyclic antidepressants and related bioactive molecules, suggesting possible utility in neuropharmacology or as an intermediate in drug development. The dichloro substitution pattern enhances its stability and may modulate electronic properties, while the tertiary amine group contributes to solubility and reactivity. Suitable for controlled laboratory use, it requires proper handling due to its complex heterocyclic framework.
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine structure
3589-22-8 structure
商品名:3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
CAS番号:3589-22-8
MF:C19H22N2Cl2
メガワット:349.29738
MDL:MFCD01731341
CID:1477616
PubChem ID:77140

3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
    • G 28364
    • C19H22Cl2N2
    • A936216
    • Clomipramine impurity D
    • EX-A5256
    • 3,7-Dichloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine
    • UNII-QED4UT72J0
    • CLOMIPRAMINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • QED4UT72J0
    • Dichlorimipramine
    • 3589-22-8
    • 5H-Dibenz(b,f)azepine, 10,11-dihydro-3,7-dichloro-5-(3-(dimethylamino)propyl)-
    • 5H-Dibenz(b,f)azepine, 3,7-dichloro-10,11-dihydro-5-(3-(dimethylamino)propyl)-
    • 5H-DIBENZ(B,F)AZEPINE-5-PROPANAMINE, 3,7-DICHLORO-10,11-DIHYDRO-N,N-DIMETHYL-
    • DTXSID00957303
    • 3,7-DICHLORO-10,11-DIHYDRO-N,N-DIMETHYL-5H-DIBENZ(B,F)AZEPINE-5-PROPANAMINE
    • 5H-Dibenz(b,f)azepine, 3,7-dichloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-
    • 3-(3,7-DICHLORO-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPIN-5-YL)-N,N-DIMETHYLPROPAN-1-AMINE
    • (3-{5,14-DICHLORO-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6,12,14-HEXAEN-2-YL}PROPYL)DIMETHYLAMINE
    • AKOS027307668
    • G-28364
    • 3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
    • s11360
    • MDL: MFCD01731341
    • インチ: InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3
    • InChIKey: ZRLHYTJLNUJZLB-UHFFFAOYSA-N
    • ほほえんだ: CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl

計算された属性

  • せいみつぶんしりょう: 348.11626
  • どういたいしつりょう: 348.1160041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 6.5Ų

じっけんとくせい

  • PSA: 6.48

3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D580996-5mg
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 96%
5mg
$165 2024-08-03
eNovation Chemicals LLC
D580996-10mg
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 96%
10mg
$225 2024-08-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP982
Clomipramine impurity D
3589-22-8 British Pharmacopoeia (BP) Reference Standard
¥2822.46 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP982-10mg
Clomipramine impurity D
3589-22-8
10mg
¥2265.98 2024-12-23
eNovation Chemicals LLC
D580996-10mg
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 96%
10mg
$225 2025-02-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000133
Clomipramine impurity D
3589-22-8 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
eNovation Chemicals LLC
Y0995007-1g
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 95%
1g
$1000 2024-08-02
eNovation Chemicals LLC
Y0995007-5g
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 95%
5g
$2600 2025-03-01
eNovation Chemicals LLC
D580996-5mg
3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
3589-22-8 96%
5mg
$165 2025-02-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP982
3589-22-8
10MG
¥2703.82 2023-01-06

3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 関連文献

3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amineに関する追加情報

3-(3,7-Dichloro-10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-Yl)-N,N-Dimethylpropan-1-Amine (CAS No: 3589-22-8)

The compound 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (CAS No: 3589-22-8) is a highly specialized organic molecule with significant applications in the field of chemical synthesis and materials science. This compound is characterized by its complex structure, which includes a dibenzoazepine core substituted with dichloro groups and an N,N-dimethylpropanamine side chain. The molecule's unique architecture makes it a valuable intermediate in the synthesis of advanced materials and functional molecules.

Recent studies have highlighted the potential of this compound in the development of novel materials with tailored electronic properties. Researchers have explored its role in the creation of advanced polymers and hybrid materials, where its ability to act as a versatile building block has been extensively utilized. The compound's dibenzoazepine core is particularly interesting due to its aromatic stability and ability to participate in various chemical reactions, making it a cornerstone in modern organic synthesis.

The synthesis of 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-Yl)-N,N-Dimethylpropan-1-Amine involves a multi-step process that typically begins with the preparation of the dibenzoazepine framework. This is followed by selective chlorination and subsequent alkylation to introduce the N,N-dimethylpropanamine group. The reaction conditions are carefully optimized to ensure high yields and purity, reflecting the compound's importance in downstream applications.

In terms of applications, this compound has found significant use in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to modulate biological pathways through precise molecular interactions has made it a valuable tool for researchers working on novel therapeutic agents. Additionally, its role in the development of advanced materials for electronic devices has been explored, with studies focusing on its potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical environments. These findings have been instrumental in guiding experimental efforts and improving the efficiency of synthetic protocols.

In conclusion, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-Yl)-N,N-Dimethylpropan-1-Amine (CAS No: 3589-22-8) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile properties continue to make it an invaluable compound in both academic research and industrial applications. As research progresses, new discoveries are expected to further expand its utility across diverse fields.

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